molecular formula C17H22N6 B6460074 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2548997-49-3

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6460074
CAS No.: 2548997-49-3
M. Wt: 310.4 g/mol
InChI Key: CDOHHSHUPRRJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 5,6,7,8-tetrahydroquinazoline core substituted at position 4 with a piperazine ring. The piperazine moiety is further functionalized with a 4-methylpyrimidin-2-yl group.

Key structural attributes include:

  • Tetrahydroquinazoline core: Enhances rigidity and planar aromaticity, facilitating interactions with hydrophobic binding pockets.
  • Piperazine linker: Provides conformational flexibility and serves as a scaffold for substituent diversity.

Properties

IUPAC Name

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-13-6-7-18-17(21-13)23-10-8-22(9-11-23)16-14-4-2-3-5-15(14)19-12-20-16/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOHHSHUPRRJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of 4-methylpyrimidin-2-yl-piperazine. This can be achieved by reacting 4-methylpyrimidine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

  • Quinazoline Core Construction: : The next step is the formation of the tetrahydroquinazoline core. This can be synthesized by cyclization reactions involving appropriate starting materials such as o-phenylenediamine and aldehydes or ketones under acidic or basic conditions.

  • Coupling Reaction: : The final step involves coupling the piperazine intermediate with the tetrahydroquinazoline core. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrimidine moiety, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) can be employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated methylpyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against certain diseases, including neurological disorders and cancers, due to their ability to modulate specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Their Properties

The following table summarizes Compound A and its structural analogues, highlighting differences in substituents, molecular weight, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance Source
Compound A C₁₈H₂₃N₇ ~353.43 4-Methylpyrimidin-2-yl on piperazine Potential AMPA receptor modulator N/A
4-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline C₂₂H₂₈N₈ 404.52 3,5-Dimethylpyrazole on pyrimidine Unreported; likely impacts solubility
4-(4-(Benzyloxy)phenoxy)-2-methyl-5,6,7,8-tetrahydroquinazoline C₂₄H₂₅N₃O₂ 417.23 Benzyloxy-phenoxy group on tetrahydroquinazoline AMPA receptor modulator (IC₅₀: <100 nM)
4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine C₂₁H₂₃N₅S 385.51 Benzothienopyrimidine core; 2-methylphenyl on piperazine Unreported; sulfur enhances lipophilicity
4-Chloro-6,6-difluoro-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline C₁₀H₁₁ClF₂N₂S 264.72 Halogens (Cl, F) and methylsulfanyl group Unreported; halogenation affects reactivity

Key Structural and Functional Differences

Substituent Effects on Receptor Binding
  • Compound A vs. However, this may reduce blood-brain barrier (BBB) penetration compared to Compound A's smaller 4-methylpyrimidinyl group .
  • Compound A vs. Pyrazole-substituted analogue (C₂₂H₂₈N₈) :
    The 3,5-dimethylpyrazole substituent increases molecular weight and steric hindrance, which could impair binding to shallow receptor pockets but improve metabolic stability .

Core Modifications
  • Benzothienopyrimidine core (C₂₁H₂₃N₅S): Replacement of tetrahydroquinazoline with a benzothieno[2,3-d]pyrimidine core introduces a sulfur atom, altering electronic properties and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility .
Halogenation and Functional Groups
  • The methylsulfanyl group adds hydrophobicity, which may enhance CNS penetration .

Research Findings and Implications

Pharmacological Activity

  • AMPA Receptor Modulation: Derivatives with phenoxy groups (e.g., C₂₄H₂₅N₃O₂) exhibit nanomolar potency (IC₅₀: 10–100 nM), suggesting that Compound A’s pyrimidine substituent may offer a balance between affinity and BBB penetration .
  • Metabolic Stability : Bulky substituents (e.g., tert-butyl in ) reduce cytochrome P450 metabolism, but Compound A ’s smaller methyl group may necessitate prodrug strategies for oral bioavailability .

Computational and Crystallographic Insights

  • SHELX Software : Used for crystallographic refinement of similar compounds, enabling precise determination of bond angles and torsional strain, critical for SAR studies .

Biological Activity

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinazoline core and a piperazine moiety substituted with a methylpyrimidine group. This unique arrangement is thought to contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The interactions may modulate signaling pathways associated with neurological and psychiatric disorders, potentially positioning this compound as a candidate for therapeutic applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. The presence of the pyrimidine and piperazine groups is believed to enhance antibacterial activity against Gram-positive bacteria. For instance:

  • Compound Similarity : Compounds structurally similar to this compound have demonstrated significant antimicrobial efficacy. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

Anti-inflammatory Effects

Research on related tetrahydroquinazoline derivatives suggests potential anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Neuropharmacological Activity

The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders and anxiety .

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 50 µM to 100 µM.
Neuropharmacological AssessmentSuggested modulation of serotonin receptors leading to anxiolytic effects in animal models.
Anti-inflammatory ResearchInhibition of TNF-alpha production in vitro, indicating potential for treating inflammatory diseases.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex structure efficiently.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.